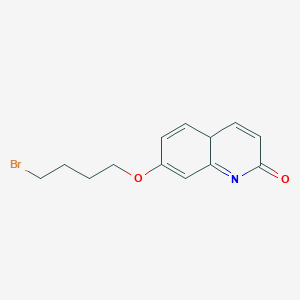
7-(4-bromobutoxy)-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Bromobutoxy)-4aH-quinolin-2-one is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of quinolinone, characterized by the presence of a bromobutoxy group at the 7th position of the quinolinone ring
Preparation Methods
The synthesis of 7-(4-bromobutoxy)-4aH-quinolin-2-one typically involves the alkylation of 7-hydroxy-quinolinone with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst to enhance the reaction efficiency . The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through standard techniques such as recrystallization.
Chemical Reactions Analysis
7-(4-Bromobutoxy)-4aH-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutoxy group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The quinolinone ring can undergo oxidation or reduction under appropriate conditions, altering the oxidation state of the nitrogen atom and the overall electronic structure of the molecule.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
7-(4-Bromobutoxy)-4aH-quinolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs such as aripiprazole, which is used to treat schizophrenia
Mechanism of Action
The mechanism of action of 7-(4-bromobutoxy)-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an intermediate in the synthesis of aripiprazole, it contributes to the drug’s ability to modulate neurotransmitter activity in the brain. The compound’s bromobutoxy group allows it to form specific interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
7-(4-Bromobutoxy)-4aH-quinolin-2-one can be compared with other quinolinone derivatives, such as:
7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone: This compound is similar in structure but differs in the hydrogenation state of the quinolinone ring.
7-(4-Bromobutoxy)quinolin-2(1H)-one: Another closely related compound with slight variations in the substitution pattern .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobutoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14BrNO2 |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
7-(4-bromobutoxy)-4aH-quinolin-2-one |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9-10H,1-2,7-8H2 |
InChI Key |
UHIDITNEOFIHOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=CC21)OCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


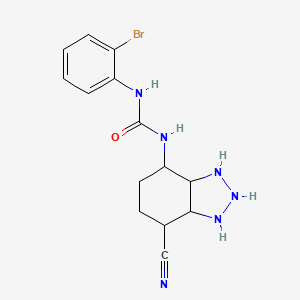
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
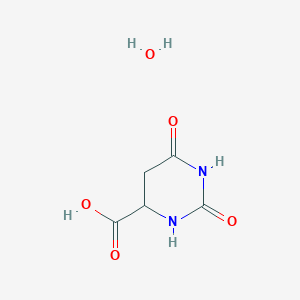

![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)
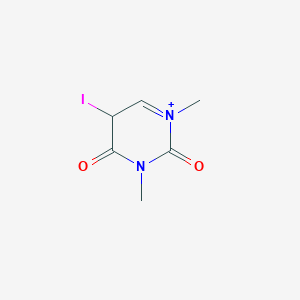
![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)
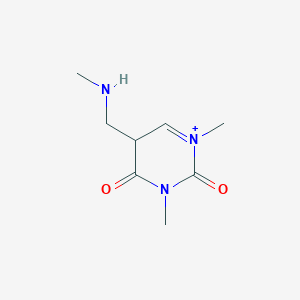
![2-[4-(Trifluoromethyl)phenyl]-1,2,3,4a,5,7,8,8a-octahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12357253.png)
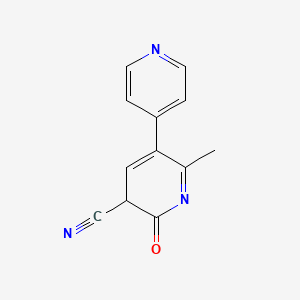
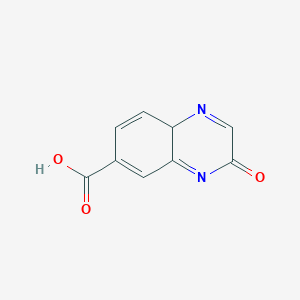
![2-Imino-6-methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12357265.png)

